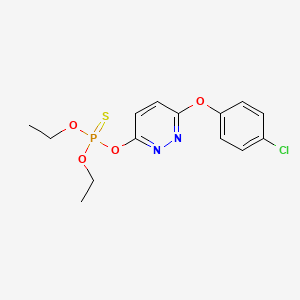
Phosphorothioic acid, O-(6-(4-chlorophenoxy)-3-pyridazinyl) O,O-diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorothioic acid, O-(6-(4-chlorophenoxy)-3-pyridazinyl) O,O-diethyl ester is an organophosphorus compound widely recognized for its applications in agriculture as a pesticide. This compound is known for its effectiveness in controlling a variety of pests, making it a valuable tool in crop protection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorothioic acid, O-(6-(4-chlorophenoxy)-3-pyridazinyl) O,O-diethyl ester typically involves the reaction of 6-(4-chlorophenoxy)-3-pyridazinol with diethyl phosphorochloridothioate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, O-(6-(4-chlorophenoxy)-3-pyridazinyl) O,O-diethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxon derivatives, which are often more toxic than the parent compound.
Hydrolysis: In the presence of water, the ester bonds can be hydrolyzed, leading to the formation of phosphorothioic acid and the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphorus atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as thiols or amines can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of oxon derivatives.
Hydrolysis: Formation of phosphorothioic acid and the corresponding alcohol.
Substitution: Formation of substituted phosphorothioic acid derivatives.
Scientific Research Applications
Phosphorothioic acid, O-(6-(4-chlorophenoxy)-3-pyridazinyl) O,O-diethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Studied for its effects on various biological systems, particularly its mode of action as a pesticide.
Medicine: Investigated for potential therapeutic applications, although its toxicity limits its use.
Industry: Widely used in agriculture for pest control, contributing to increased crop yields and food security.
Mechanism of Action
The compound exerts its effects primarily through inhibition of acetylcholinesterase, an enzyme crucial for nerve function. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine in the synaptic cleft, leading to continuous nerve impulse transmission and eventual paralysis of the pest. The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Chlorpyrifos: Another organophosphorus pesticide with a similar mode of action.
Diazinon: Also inhibits acetylcholinesterase but has different chemical properties and uses.
Malathion: Less toxic to humans and animals, used in both agricultural and residential settings.
Uniqueness
Phosphorothioic acid, O-(6-(4-chlorophenoxy)-3-pyridazinyl) O,O-diethyl ester is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its effectiveness against a broad spectrum of pests and its relatively stable nature make it a valuable pesticide in agriculture.
Properties
CAS No. |
53605-08-6 |
|---|---|
Molecular Formula |
C14H16ClN2O4PS |
Molecular Weight |
374.8 g/mol |
IUPAC Name |
[6-(4-chlorophenoxy)pyridazin-3-yl]oxy-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H16ClN2O4PS/c1-3-18-22(23,19-4-2)21-14-10-9-13(16-17-14)20-12-7-5-11(15)6-8-12/h5-10H,3-4H2,1-2H3 |
InChI Key |
LCEDSCFPZXALHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OCC)OC1=NN=C(C=C1)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















